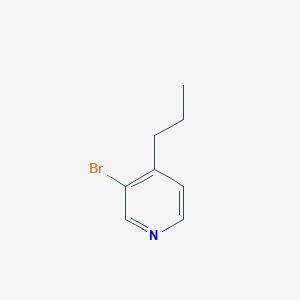

3-Bromo-4-propylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of naturally occurring compounds, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov The presence of the nitrogen atom imparts distinct electronic properties to the ring, making it a polar and ionizable aromatic molecule. researchgate.netopenaccessjournals.com This characteristic often enhances the solubility and bioavailability of less soluble compounds, a desirable trait in medicinal chemistry. nih.govresearchgate.net

The adaptability of the pyridine nucleus allows for extensive functionalization, making it a prime candidate for drug design and synthesis. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. openaccessjournals.comnih.gov This wide range of therapeutic potential has cemented the importance of pyridine scaffolds in the ongoing search for new and effective drugs. researchgate.net Beyond medicine, these derivatives are also crucial in the development of agrochemicals, such as insecticides and herbicides, and find applications in the textile industry for creating dyes. researchgate.net

Strategic Importance of Halogenated Pyridines as Building Blocks

Among the various classes of pyridine derivatives, halogenated pyridines stand out as exceptionally valuable building blocks in organic synthesis. The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of chemical transformations. nsf.gov This "handle" allows for the strategic and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex target molecules. nsf.govnih.gov

Halopyridines are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govnih.govchemrxiv.org The carbon-halogen bond enables a variety of powerful cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the precise and efficient assembly of intricate molecular frameworks from simpler, readily available starting materials. The regioselective halogenation of pyridines is therefore a critical area of research, as the position of the halogen atom dictates the subsequent synthetic possibilities. nsf.gov

Positioning of 3-Bromo-4-propylpyridine within Contemporary Synthetic Chemistry

Within the family of halogenated pyridines, this compound holds a specific and strategic position. This compound is characterized by a pyridine ring with a bromine atom at the 3-position and a propyl group at the 4-position. cymitquimica.com The bromine atom, being a reactive substituent, can readily participate in various nucleophilic substitution and cross-coupling reactions. cymitquimica.com The propyl group, on the other hand, influences the molecule's physical properties, such as its solubility and lipophilicity, which can in turn affect its biological activity. cymitquimica.com

The utility of this compound as a synthetic intermediate has been demonstrated in the development of novel compounds with potential therapeutic applications. For instance, it has been utilized in the synthesis of potent and selective inhibitors of cytochrome P-450 2A6, an enzyme involved in nicotine metabolism, with the aim of developing new smoking cessation aids. nih.govresearchgate.net In these syntheses, the bromine atom of this compound serves as a key reaction site for introducing other molecular fragments via coupling reactions. nih.govresearchgate.net

The strategic placement of the bromo and propyl groups on the pyridine ring makes this compound a valuable tool for medicinal chemists and synthetic organic chemists. It provides a versatile platform for creating a diverse range of substituted pyridine derivatives with tailored properties, solidifying its importance as a building block in contemporary drug discovery and organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| CAS Number | 125419-93-4 |

This data is compiled from available chemical information databases. cymitquimica.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

125419-93-4 |

|---|---|

分子式 |

C8H10BrN |

分子量 |

200.08 g/mol |

IUPAC 名称 |

3-bromo-4-propylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-2-3-7-4-5-10-6-8(7)9/h4-6H,2-3H2,1H3 |

InChI 键 |

PPXNTHZLYOJZCA-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(C=NC=C1)Br |

产品来源 |

United States |

Synthetic Methodologies for 3 Bromo 4 Propylpyridine and Key Precursors

Direct Halogenation Approaches to Propylpyridines

The introduction of a bromine atom directly onto a propyl-substituted pyridine (B92270) ring represents a primary strategy for the synthesis of 3-Bromo-4-propylpyridine. This approach centers on the electrophilic halogenation of the pre-formed 4-propylpyridine (B73792) core. The success of this method hinges on controlling the reaction's regioselectivity.

Regioselective Bromination Strategies for Pyridine Rings

The pyridine ring is inherently electron-deficient, which typically makes electrophilic aromatic substitution challenging. However, the presence of an electron-donating alkyl group, such as the propyl group at the 4-position, activates the ring and directs incoming electrophiles to the ortho positions (C3 and C5). Therefore, the direct bromination of 4-propylpyridine is expected to yield this compound. A key challenge is preventing over-bromination, which can lead to the formation of byproducts like 3,5-dibromo-4-propylpyridine. chemsynthesis.com

Controlling regioselectivity in pyridine systems can be achieved through various means. One established method for brominating pyridine itself to yield 3-bromopyridine (B30812) involves using bromine in the presence of sulfuric acid at elevated temperatures, typically between 130-140°C. patsnap.comgoogle.com A more modern and environmentally favorable protocol for regioselective bromination uses vanadium pentoxide (V₂O₅) to promote the reaction with tetrabutylammonium (B224687) bromide and hydrogen peroxide under mild conditions. organic-chemistry.org This method has shown high selectivity for the para-position in activated aromatic systems. organic-chemistry.org

Another sophisticated strategy involves the temporary modification of the pyridine ring. The formation of a pyridine N-oxide activates the ring, and while it typically directs substitution to the C2 and C4 positions, specialized conditions can achieve bromination at other sites. tcichemicals.comresearchgate.net For instance, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as the bromine source allows for the highly regioselective C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com

Mechanochemical Bromination Techniques for Substituted Pyridines

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. colab.wsbeilstein-journals.org These techniques are often performed solvent-free or with minimal solvent, reducing waste and simplifying workup procedures.

For the bromination of substituted pyridines, mechanochemical approaches can offer significant advantages. N-bromosuccinimide (NBS) is a common and easy-to-handle solid bromine source for these reactions. scielo.brscielo.br Research has demonstrated the effective mechanochemical bromination of various aromatic and heterocyclic compounds. For example, the bromination of phenol (B47542) derivatives and 1,3-dicarbonyl compounds has been successfully carried out using sodium bromide (NaBr) as the bromine source and oxone as an oxidant under ball-milling conditions, yielding products in high purity within an hour. beilstein-journals.org Similarly, imidazo[1,2-a]pyridines have been regioselectively brominated using mechanochemical methods. colab.ws These established principles suggest that mechanochemical bromination of 4-propylpyridine using reagents like NBS is a viable and sustainable pathway to this compound.

Synthesis of 3-Bromopyridine and Analogs

The synthesis of 3-bromopyridine is fundamental, as it serves as a key precursor that can be subsequently alkylated to form the final product. Several well-documented routes exist for its preparation.

Established Synthetic Routes to 3-Bromopyridine

There are multiple established methods for synthesizing 3-bromopyridine, each with distinct advantages and conditions. A common industrial approach is the direct electrophilic bromination of pyridine. Another widely used method involves the diazotization of 3-aminopyridine (B143674), followed by a Sandmeyer reaction. patsnap.com A third, more recent method employs hydrogen peroxide and hydrobromic acid, offering a simpler, one-step process that avoids high temperatures and pressures. google.com

| Method | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Direct Bromination | Pyridine, Bromine (Br₂), Sulfuric Acid (H₂SO₄) | High Temperature (130-140°C), 7-8 hours | A direct but harsh method; can result in side products. patsnap.comgoogle.comchemicalbook.com |

| Sandmeyer Reaction | 3-Aminopyridine, Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr) | Diazotization at low temperature (0°C), followed by reaction with CuBr | A classic, multi-step route starting from 3-aminopyridine. patsnap.com |

| Oxidative Halogenation | Pyridine, Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂) | Mild Temperatures (70-80°C), 10-48 hours | Offers a simpler, one-step synthesis with high purity and good yield under milder conditions. google.com |

Preparation of Alkyl-Substituted 3-Bromopyridines

Once 3-bromopyridine is obtained, the propyl group can be introduced at the 4-position via cross-coupling reactions. These methods are central to modern organic synthesis for their efficiency and functional group tolerance.

One effective strategy is the palladium-catalyzed reaction of 3-bromopyridine with an appropriate organometallic reagent. For example, 3-bromopyridine can be reacted with allylic alcohols in the presence of a palladium catalyst to furnish 3-alkylpyridines. acs.org A more direct approach involves the formation of an organometallic species from 3-bromopyridine itself. This can be achieved through:

Lithiation : Reacting 3-bromopyridine with n-butyllithium at low temperatures (e.g., -50°C in toluene) generates 3-lithiopyridine. researchgate.net This highly reactive intermediate can then be quenched with an electrophile like 1-iodopropane (B42940) to install the propyl group.

Grignard/Zinc Reagent Formation : The direct reaction of 3-bromopyridine with highly active metals like magnesium (to form a Grignard reagent) or zinc (to form an organozinc reagent) creates versatile intermediates. semanticscholar.org These organometallic compounds can then participate in coupling reactions with propyl-containing electrophiles.

Preparation of 4-Propylpyridine and Related Alkylpyridines

Synthesizing 4-propylpyridine is the alternative starting point for producing the target molecule via subsequent bromination. Several methods exist for the preparation of 4-alkylpyridines.

A highly effective method involves the reaction of pyridine with an alkyl halide in the presence of a metal like magnesium. Specifically, the reaction of allyl chloride with magnesium in pyridine has been shown to produce 4-n-propylpyridine directly. rsc.org This reaction is believed to proceed through an intermediate derived from pyridine by electron transfer from the metal. rsc.org

Other synthetic routes to 4-propylpyridine include:

Alkylation of Picolines : The alkylation of γ-picoline (4-methylpyridine) with ethanol, catalyzed by ammonium (B1175870) halides, can be used to synthesize 4-propylpyridine. researchgate.net

Bönnemann Cyclization : This process can be adapted to produce various pyridine derivatives, including 4-propylpyridine, from nitriles and acetylene. smolecule.com

Dealkylation : 4-propylpyridine can sometimes be obtained as a byproduct from the dealkylation of more complex substituted pyridines. smolecule.com

Alkylation and Reductive Methods for 4-Alkylpyridines

The formation of the 4-propylpyridine scaffold is a crucial step. This can be achieved through classical alkylation approaches or, more commonly, through the reduction of a corresponding 4-acylpyridine.

One prominent method involves the reaction of 4-picoline (4-methylpyridine) with a suitable electrophile. Deprotonation of the methyl group of 4-picoline using a strong base like n-butyllithium (n-BuLi) generates a nucleophilic carbanion. This anion can then react with an ethyl halide, such as ethyl iodide, in an alkylation reaction to form 4-propylpyridine.

A more widely applicable and often higher-yielding method is the reduction of a 4-acylpyridine precursor, such as 4-propionylpyridine (B1663938). The synthesis of 4-propionylpyridine can be accomplished through the reaction of 4-cyanopyridine (B195900) with a propyl Grignard reagent (propylmagnesium bromide), followed by acidic hydrolysis of the intermediate imine.

Once the 4-propionylpyridine is obtained, it can be reduced to 4-propylpyridine using several established reductive methods.

Wolff-Kishner Reduction: This classic method involves the conversion of the ketone to a hydrazone by reacting it with hydrazine (B178648) hydrate. Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol, leads to the reduction of the carbonyl group to a methylene (B1212753) group, yielding 4-propylpyridine.

Clemmensen Reduction: This method utilizes amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid, to directly reduce the acyl group.

Catalytic Hydrogenation: A versatile and often cleaner method involves the catalytic hydrogenation of the acyl group. A common procedure uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. For instance, the hydrogenation of 4-(prop-1-en-1-yl)pyridine, which can be formed from 4-pyridinecarboxaldehyde, over a Pd/C catalyst also yields 4-propylpyridine.

The choice of reduction method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Derivatization of Pyridine Ring Systems to Install Propyl Substituents

Introducing a propyl group directly onto a pre-functionalized pyridine ring, such as 3-bromopyridine, is another key strategy. Modern cross-coupling reactions have become particularly powerful tools for this type of C-C bond formation.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of 4-propylpyridine, 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) can be reacted with propylmagnesium bromide in the presence of a catalyst like [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl2(dppp)). This method can be extended to synthesize this compound by starting with a dihalopyridine, such as 3-bromo-4-chloropyridine, and selectively coupling at the more reactive 4-position.

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. An organozinc reagent, such as propylzinc chloride, can be coupled with 3-bromo-4-iodopyridine. The coupling typically occurs selectively at the more reactive iodo-substituted position, installing the propyl group at C4 to yield this compound.

Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction uses an organoboron compound. For instance, 4-bromopyridine can be coupled with a propylboronic acid or its ester derivative. A study demonstrated the synthesis of 4-propyl-2,6-lutidine via a Suzuki-Miyaura coupling of 4-iodo-2,6-lutidine with potassium propyltrifluoroborate, catalyzed by a palladium complex. A similar strategy could be envisioned for the synthesis of this compound starting from a suitable dihalopyridine.

Another approach involves the functionalization of pyridine-N-oxides. The N-oxide activates the pyridine ring for certain transformations. For example, 3-bromopyridine can be oxidized to 3-bromopyridine-N-oxide. This intermediate can then undergo reactions to install a propyl group at the 4-position, followed by deoxygenation of the N-oxide to yield the final product. A reported synthesis of this compound starts from 3-bromopyridine, which is first converted to its N-oxide. The N-oxide is then nitrated to give 3-bromo-4-nitropyridine-N-oxide. The nitro group is subsequently displaced by a propyl group using a propyl Grignard reagent, and the final deoxygenation step affords this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Propylpyridine |

| 4-Picoline (4-Methylpyridine) |

| n-Butyllithium |

| Ethyl iodide |

| 4-Propionylpyridine |

| 4-Cyanopyridine |

| Propylmagnesium bromide |

| Hydrazine hydrate |

| Potassium hydroxide |

| Ethylene glycol |

| Zinc amalgam (Zn(Hg)) |

| Hydrochloric acid |

| Palladium on carbon (Pd/C) |

| 4-(Prop-1-en-1-yl)pyridine |

| 4-Pyridinecarboxaldehyde |

| 4-Chloropyridine |

| 4-Bromopyridine |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) |

| 3-Bromo-4-chloropyridine |

| Propylzinc chloride |

| 3-Bromo-4-iodopyridine |

| Propylboronic acid |

| 4-Propyl-2,6-lutidine |

| 4-Iodo-2,6-lutidine |

| Potassium propyltrifluoroborate |

| 3-Bromopyridine |

| 3-Bromopyridine-N-oxide |

Reactivity Profile and Transformational Chemistry of 3 Bromo 4 Propylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. For substrates like 3-Bromo-4-propylpyridine, palladium-catalyzed reactions are particularly significant, providing efficient pathways for molecular diversification.

Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. wwjmrd.com The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst. wwjmrd.com Due to the relatively low toxicity of boron byproducts and the reaction's tolerance for a wide range of functional groups, it is a preferred method for complex molecule synthesis.

The versatility of the Suzuki-Miyaura reaction allows this compound to be coupled with a broad spectrum of aryl and heteroaryl boronic acids and their derivatives, such as trifluoroborates and boronate esters. rsc.orgnih.gov This enables the synthesis of a diverse library of 3-aryl- and 3-heteroaryl-4-propylpyridine compounds.

The reaction is compatible with boronic acids featuring both electron-donating and electron-withdrawing substituents, although electronic properties can influence reaction efficiency. mdpi.com Heteroaryl coupling partners are also well-tolerated, with successful couplings reported for a variety of heterocyclic boronic acids, including those derived from furan, thiophene, and even other pyridine (B92270) rings. nih.govmdpi.com This broad scope is critical for accessing complex scaffolds found in pharmacologically active compounds. nih.gov

Table 1: Examples of Aryl and Heteroaryl Boronic Acids for Suzuki-Miyaura Coupling

| Coupling Partner Class | Specific Examples |

|---|---|

| Aryl Boronic Acids | Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Cyanophenylboronic acid, Naphthylboronic acid |

| Heteroaryl Boronic Acids | Furan-2-boronic acid, Thiophene-3-boronic acid, Pyridine-4-boronic acid, Quinoline-3-ylboronic acid |

This table illustrates the types of coupling partners compatible with bromopyridine substrates in Suzuki-Miyaura reactions.

The success of the Suzuki-Miyaura coupling of heteroaryl halides like this compound often depends on the careful selection of the catalyst and ligand. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand. researchgate.netorganic-chemistry.org

Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates, including electron-rich or sterically hindered heteroaryl halides, bulky and electron-rich phosphine ligands have been developed to enhance catalytic activity. nih.govresearchgate.net Ligands like SPhos and XPhos have demonstrated exceptional performance, enabling couplings at low catalyst loadings and even at room temperature in some cases. nih.govresearchgate.net The design of these ligands aims to promote the rate-limiting oxidative addition step and facilitate reductive elimination. organic-chemistry.org

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Heteroaryl Bromides

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 °C |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 80-100 °C |

| PdCl₂(dppf) | - | Cs₂CO₃ | Toluene | 110 °C |

This table summarizes various catalytic systems and conditions that are effective for the cross-coupling of heteroaryl bromides, applicable to this compound. nih.govrsc.org

Alternative Cross-Coupling Methodologies: Sonogashira and Buchwald-Hartwig Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings provide access to different classes of compounds starting from this compound. The Sonogashira and Buchwald-Hartwig reactions are two prominent examples, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netarkat-usa.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction, typically co-catalyzed by palladium and copper, is the most reliable method for synthesizing arylalkynes. Applying this to this compound would yield 3-alkynyl-4-propylpyridine derivatives, which are valuable intermediates for further synthetic transformations. rsc.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. chemspider.com This reaction is instrumental in synthesizing arylamines, a common feature in many drug molecules. Reacting this compound with various primary or secondary amines under Buchwald-Hartwig conditions would provide access to a range of 3-amino-4-propylpyridine derivatives.

As detailed above, transition metal-catalyzed reactions are a primary strategy for carbon-carbon bond formation using this compound as a starting material. illinois.edu The Suzuki-Miyaura and Sonogashira couplings are premier examples, allowing for the introduction of sp²- and sp-hybridized carbon substituents, respectively, at the 3-position of the pyridine ring. These methods are highly valued for their functional group tolerance and reliability. youtube.comrsc.org The choice between these methods depends on the desired final structure, whether it be a biaryl system (Suzuki-Miyaura) or an alkynyl-substituted pyridine (Sonogashira).

A significant challenge in Suzuki-Miyaura couplings can be the preparation, stability, and reaction efficiency of certain heteroarylboronic acids. nih.govutm.my An innovative alternative involves the use of pyridine sulfinates as nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling. sigmaaldrich.com These reagents are often bench-stable, solid materials that are straightforward to prepare. nih.govtcichemicals.com

This methodology provides a robust alternative for forming bi-heteroaryl linkages. rsc.org Pyridine sulfinates have been shown to be efficient nucleophiles in reactions with a wide array of aryl and heteroaryl halides. nih.gov This approach could be particularly useful for coupling this compound with other pyridine rings, overcoming the limitations sometimes associated with pyridineboronic acids. sigmaaldrich.comtcichemicals.com

Nucleophilic Aromatic Substitution on Brominated Pyridines

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental process for introducing a variety of functional groups. Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack. However, the position of the leaving group is a critical determinant of reactivity.

The direct displacement of the bromine atom in this compound by a nucleophile is generally more challenging compared to its 2-bromo and 4-bromo isomers. youtube.comstackexchange.com Nevertheless, several strategies can be employed to achieve this transformation.

One of the most common reactions is amination. For instance, the Chichibabin reaction, which traditionally uses sodium amide to introduce an amino group, is a classic example of nucleophilic substitution on pyridines. wikipedia.org More direct amination of 3-bromopyridines can be achieved by heating with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst. orgsyn.org These conditions facilitate the displacement of the bromide to yield the corresponding 3-aminopyridine (B143674) derivative.

Other strong nucleophiles can also displace the bromine atom. These reactions often require elevated temperatures or the use of catalysts to proceed at a reasonable rate due to the inherent lower reactivity of the 3-position.

An alternative, indirect strategy for achieving substitution at the 4-position of 3-bromopyridines involves a base-catalyzed isomerization. researchgate.net This process proceeds through a highly reactive pyridyne intermediate, which can then be trapped by a nucleophile, leading to a 4-substituted product. researchgate.net While this does not represent a direct displacement of the bromine at the 3-position, it is a relevant transformation for this class of compounds.

Table 1: Examples of Nucleophilic Substitution Reactions on Brominated Pyridines

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 3-Bromopyridine (B30812) | NH₃/CuSO₄ | Sealed tube, heat | 3-Aminopyridine |

| Pyridine | NaNH₂ | Liquid NH₃ | 2-Aminopyridine |

| 2-Halopyridine | CH₃O⁻ | Heat | 2-Methoxypyridine |

This table presents general strategies applicable to the brominated pyridine core of this compound.

The rate and feasibility of SNAr reactions are profoundly influenced by the substituents present on the pyridine ring. The position of the leaving group is paramount. For halopyridines, the reactivity order is generally 4-halo > 2-halo >> 3-halo. youtube.comstackexchange.com

The decreased reactivity of 3-halopyridines, such as this compound, is attributed to the mechanism of the SNAr reaction. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When the nucleophile attacks the 2- or 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which significantly stabilizes the intermediate. stackexchange.com This stabilization is not possible when the attack occurs at the 3-position, resulting in a higher energy intermediate and a slower reaction rate. youtube.comstackexchange.com

The nature of the substituent groups on the ring also plays a crucial role. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group, activate the ring towards nucleophilic attack by further stabilizing the negative charge of the Meisenheimer intermediate. wikipedia.orgbyjus.com Conversely, electron-donating groups (EDGs) generally deactivate the ring for nucleophilic substitution.

In the case of this compound, the propyl group at the 4-position is a weak electron-donating group. Through an inductive effect, it slightly increases the electron density of the pyridine ring, which would be expected to modestly decrease the rate of nucleophilic attack compared to an unsubstituted 3-bromopyridine. This effect is in stark contrast to a compound like 3-bromo-4-nitropyridine, where the potent electron-withdrawing nitro group would render the ring much more susceptible to nucleophilic substitution. researchgate.net

Table 2: Influence of Substituent Position on Pyridine SNAr Reactivity

| Position of Halogen | Resonance Stabilization of Intermediate | Relative Reactivity |

|---|---|---|

| 2 | Yes (Charge on Nitrogen) | High |

| 3 | No (Charge remains on Carbon) | Low |

Grignard Reagent Reactivity with Brominated Pyridines

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The reaction of brominated pyridines to form Grignard reagents and their subsequent reactions are key transformations.

This compound can be converted into its corresponding Grignard reagent, (4-propylpyridin-3-yl)magnesium bromide. This is achieved by reacting the bromopyridine with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net

The formation of the Grignard reagent involves the insertion of the magnesium atom into the carbon-bromine bond. This process effectively reverses the polarity (umpolung) of the carbon atom, transforming it from an electrophilic site into a potent nucleophilic one. The resulting organometallic intermediate is highly reactive and must be handled under anhydrous conditions to prevent quenching by protic solvents.

Table 3: Conditions for Grignard Reagent Formation

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| 3-Bromopyridine | Mg | Diethyl ether | 3-Pyridylmagnesium bromide |

| This compound | Mg | THF or Diethyl ether | (4-Propylpyridin-3-yl)magnesium bromide |

The formation of a Grignard reagent from an aryl bromide and magnesium is a complex heterogeneous reaction that is understood to involve radical intermediates at the surface of the magnesium metal. harvard.edu Kinetic studies on substituted aryl bromides have provided insight into this mechanism. harvard.edu

Once formed, the Grignard reagent of this compound can participate in a wide range of reactions. In its classical reactivity, the pyridyl carbanion acts as a nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes, ketones, and esters. This addition reaction typically proceeds through a six-membered ring transition state.

Recent research has also illuminated alternative mechanistic pathways. For example, the coupling of bromopyridines with Grignard reagents can be promoted by purple light. organic-chemistry.org This reaction proceeds through a photoinduced single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical which then couples with the radical derived from the Grignard reagent. organic-chemistry.org This radical-based mechanism expands the synthetic utility of these organometallic intermediates beyond traditional polar reactions.

Competition kinetics have been used to estimate the relative reactivities of different Grignard reagents, showing that reaction rates can be extremely fast, sometimes approaching the diffusion-controlled limit. nih.gov

Advanced Applications of 3 Bromo 4 Propylpyridine in Chemical Synthesis Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and propyl groups on the pyridine (B92270) ring makes 3-Bromo-4-propylpyridine a key starting material for constructing more elaborate molecular frameworks. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are foundational methods for forming new carbon-carbon and carbon-nitrogen bonds. mdpi.comwikipedia.org

Development of Substituted Pyridine Systems for Structure-Activity Relationship (SAR) Investigations

In medicinal chemistry, the generation of compound libraries with systematic structural variations is crucial for understanding structure-activity relationships (SAR). SAR studies help identify the key molecular features responsible for a compound's biological activity, guiding the design of more potent and selective drugs. nih.gov this compound is an ideal scaffold for such investigations.

Below is an illustrative table showing how a library of compounds for an SAR study could be generated from this compound.

| Entry | Reactant | Coupling Reaction | R-Group Introduced at 3-position | Resulting Compound Class |

| 1 | Phenylboronic acid | Suzuki | -C₆H₅ | 3-Aryl-4-propylpyridines |

| 2 | Methylboronic acid | Suzuki | -CH₃ | 3-Alkyl-4-propylpyridines |

| 3 | Morpholine | Buchwald-Hartwig | -N(CH₂CH₂)₂O | 3-Amino-4-propylpyridines |

| 4 | Thiophene-2-boronic acid | Suzuki | -C₄H₃S | 3-Heteroaryl-4-propylpyridines |

Strategic Incorporation into Multi-Ring Architectures

The ability to form new carbon-carbon bonds using the bromo-substituent allows for the strategic incorporation of the 4-propylpyridine (B73792) moiety into larger, multi-ring systems. Such architectures are common in pharmaceuticals and natural products. For example, this compound can be used to construct biaryl compounds, which are prevalent in many biologically active molecules. mdpi.com Furthermore, through sequential or domino reactions, it can be a key component in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to have diverse biomedical applications. mdpi.com

The synthesis of these complex structures often relies on the precise and predictable reactivity of the C-Br bond. For instance, an initial Suzuki coupling could be followed by an intramolecular cyclization reaction, using functional groups introduced on the newly added substituent, to build a new ring fused to the pyridine core. The propyl group can play a role in directing the conformation of intermediates or influencing the solubility of the final complex molecule.

Role in Ligand Design and Coordination Chemistry

Pyridine and its derivatives are fundamental components in coordination chemistry, acting as ligands that bind to metal ions to form stable complexes. wikipedia.org These metal complexes are central to numerous applications, including catalysis, materials science, and medicine. nih.gov this compound serves as a versatile starting material for creating tailored ligands with specific electronic and steric properties.

Derivatization of Alkylpyridines for Metal Complexation

The synthesis of multidentate ligands, which can form multiple coordination bonds to a metal center, is a key area of research. Ligands like 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine are renowned for their strong chelating abilities. nih.govnih.gov this compound can be transformed into these more complex ligand systems. For example, through homo-coupling reactions (like Ullmann or palladium-catalyzed couplings), two molecules of a this compound derivative can be joined to form a substituted 2,2'-bipyridine. nih.govmdpi.com Stille-type cross-coupling reactions are also a powerful method for preparing various bipyridine and terpyridine structures from bromopyridine precursors. mdpi.comrsc.org

The 4-propyl group on each pyridine ring of the resulting ligand introduces steric bulk, which can influence the geometry and stability of the final metal complex. This steric hindrance can create specific pockets around the metal center, affecting which substrates can bind and react.

| Precursor | Coupling Method | Resulting Ligand Type | Potential Metal Ions |

| This compound | Pd-catalyzed Homo-coupling | 4,4'-dipropyl-3,3'-bipyridine | Ru(II), Fe(II), Cu(I) |

| This compound | Stille Coupling with a stannyl-pyridine | Substituted Terpyridine | Ni(II), Pd(II), Zn(II) |

| This compound | Suzuki Coupling with a pyridine-boronic acid | Substituted Bipyridine | Pt(II), Au(III), Co(II) |

Influence of Pyridine-Based Ligands on Catalytic Systems

The properties of a metal catalyst are profoundly influenced by the ligands coordinated to it. Ligands can modulate the metal center's electronic density, steric environment, and stability, thereby controlling the catalyst's activity, selectivity, and lifetime. nih.gov

Ligands derived from this compound can impart specific characteristics to a catalytic system.

Electronic Effects : The pyridine ring is an electron-withdrawing system. The 4-propyl group, being an alkyl group, is weakly electron-donating. This combination fine-tunes the electron density on the pyridine nitrogen that coordinates to the metal. This modulation of the metal's electronic properties can affect its reactivity in catalytic cycles, for example, by influencing the rates of oxidative addition or reductive elimination steps. nih.govacs.org

Steric Effects : The propyl group provides significant steric bulk near the metal center. This can be advantageous in several ways: it can promote stereoselectivity in reactions by favoring the approach of a substrate from a less hindered direction, and it can stabilize the metal center by preventing unwanted side reactions or catalyst decomposition. nih.govmdpi.com Computational studies and steric maps are often used to rationalize how ligand modifications affect stereoselectivity in polymerization and other catalytic processes. nih.govdntb.gov.ua

The interplay of these steric and electronic effects allows for the rational design of catalysts for specific applications, from cross-coupling reactions to olefin polymerization. nih.govnih.gov

Building Block for Functional Materials Research

Functional organic materials are at the forefront of research in electronics, optics, and sensor technology. The performance of these materials is intrinsically linked to their molecular structure. This compound is a valuable building block for creating such materials, particularly π-conjugated polymers and molecules for organic electronics.

The synthesis of π-conjugated polymers often involves the step-growth polymerization of bifunctional monomers using cross-coupling reactions. atomfair.com this compound, after being converted to a monomer with two reactive sites (e.g., by introducing a boronic ester at another position), can be copolymerized with other aromatic building blocks like thiophenes, fluorenes, or phenylenes. atomfair.comrsc.org

The inclusion of the 4-propylpyridine unit into a polymer backbone can significantly alter the material's properties:

Solubility : The propyl side chains enhance the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or printing used in the fabrication of organic electronic devices.

Morphology : The steric hindrance from the propyl groups can influence how the polymer chains pack in the solid state, affecting the thin-film morphology and, consequently, charge transport properties.

Electronic Properties : The electron-deficient nature of the pyridine ring can be used to create donor-acceptor type polymers, which are essential for applications in organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs). Incorporating pyridine units can help tune the HOMO/LUMO energy levels of the material to optimize device performance. rsc.org Pyridine-containing molecules have been successfully used as hole-transporting materials in OLEDs. nih.gov

By systematically incorporating building blocks like this compound, chemists can design and synthesize a new generation of functional materials with tailored properties for advanced technological applications.

Incorporation into Pyridinium-Based Frameworks and Tags

The unique bifunctionality of this compound makes it a promising candidate for the synthesis of advanced supramolecular structures and chemical labels. The pyridine nitrogen can be readily alkylated to form a positively charged pyridinium (B92312) cation, while the carbon-bromine bond at the 3-position remains available for subsequent carbon-carbon bond-forming reactions.

This dual reactivity allows for a modular approach to designing complex molecules. First, the nitrogen atom can react with an alkyl halide to generate a stable pyridinium salt. This transformation not only alters the electronic properties of the pyridine ring but can also be used to introduce specific functionalities, such as linker groups or reporter moieties. Subsequently, the bromine atom can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the entire pyridinium unit to a larger molecular framework, scaffold, or biological molecule. researchgate.netwikipedia.org This strategy is particularly relevant in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), where pyridinium-based linkers can serve as structural components and introduce charge or specific binding sites within the porous material.

As a chemical tag, the 3-bromo-4-propylpyridinium moiety can be appended to a molecule of interest. The propyl group helps to ensure solubility, while the pyridinium core can be designed to have specific recognition properties or to act as a reporter group in analytical assays.

Table 1: Potential Synthetic Routes for Pyridinium-Based Structures from this compound This table outlines potential synthetic transformations based on the known reactivity of the 3-bromopyridine (B30812) functional group.

| Reaction Type | Reactants | Resulting Structure/Use | Key Feature |

|---|---|---|---|

| N-Alkylation (Quaternization) | This compound + Alkyl Halide (e.g., Iodomethane) | N-Alkyl-3-bromo-4-propylpyridinium Halide | Forms a stable, positively charged pyridinium salt. |

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | 3-Aryl-4-propylpyridine | Creates a C-C bond at the 3-position, useful for building biaryl linkers. wikipedia.org |

| Sequential Functionalization | 1. N-Alkylation 2. Suzuki Coupling | N-Alkyl-3-aryl-4-propylpyridinium Salt | Combines both functionalities to create complex linkers for frameworks or tags. |

Potential in Conjugated Polymer Synthesis

In the field of materials science, this compound is a compelling monomer for the synthesis of π-conjugated polymers. The pyridine ring, being an electron-deficient aromatic system, can be incorporated into a polymer backbone to tune the material's electronic and photophysical properties. The bromine atom at the 3-position is an ideal leaving group for palladium-catalyzed polymerization reactions, which are the cornerstone of modern conjugated polymer synthesis. wiley-vch.de

The most prominent methods for which this monomer is suited are the Suzuki, Stille, and Heck coupling reactions. wikipedia.orgwikipedia.orgwikipedia.org In a typical Suzuki polymerization, this compound could be reacted with an aromatic co-monomer bearing two boronic acid or boronic ester groups. libretexts.orgorganic-chemistry.org Similarly, in a Stille polymerization, the co-monomer would be an organotin compound, such as an aromatic distannane. wikipedia.orgorganic-chemistry.org The Heck reaction would involve coupling with an alkene-containing co-monomer. wikipedia.orgorganic-chemistry.org

In all these potential polymerization schemes, the 4-propyl side chain plays a critical, non-electronic role. Conjugated polymers are often rigid and have strong intermolecular interactions, leading to poor solubility. The flexible propyl group disrupts this packing, increasing the free volume between polymer chains and enhancing their solubility in common organic solvents. This is essential for solution-based processing techniques used to fabricate thin films for electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 2: Potential Polymerization Reactions Involving this compound This table illustrates the potential of this compound as a monomer in established palladium-catalyzed polymerization methods.

| Polymerization Method | Required Co-monomer Type | General Polymer Structure Motif | Role of this compound |

|---|---|---|---|

| Suzuki Polymerization | Aryldiboronic Acid / Ester | (-Aryl-4-propylpyridine-)n | Provides the brominated site for coupling and the pyridine unit. wikipedia.org |

| Stille Polymerization | Aryldistannane | (-Aryl-4-propylpyridine-)n | Acts as the halide partner in the cross-coupling reaction. wiley-vch.dewikipedia.org |

| Heck Polymerization | Divinyl Aromatic Compound | (-Aryl-vinylene-4-propylpyridine-vinylene-)n | Serves as the aryl halide component for vinylation. wikipedia.org |

Theoretical and Computational Studies of 3 Bromo 4 Propylpyridine Systems

Electronic Structure and Reactivity Predictions through Quantum Chemistry

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of 3-Bromo-4-propylpyridine, which in turn dictate its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic landscape. acs.orgresearchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals also provides clues about the sites susceptible to electrophilic or nucleophilic attack. For instance, in many substituted pyridines, the LUMO is often localized on the pyridine (B92270) ring, indicating its susceptibility to nucleophilic attack, while the HOMO may have significant contributions from the substituents.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as the nitrogen atom in the pyridine ring. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charge distribution and understand the nature of bonding within the molecule. acs.org

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule |

| Charge on N atom | -0.45 e | Indicates a site for electrophilic attack |

| Charge on C-Br | +0.15 e | Suggests a potential site for nucleophilic attack |

Note: These values are hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. nih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, the most favorable reaction pathway can be determined. smu.edursc.org

For example, in a nucleophilic aromatic substitution reaction, where the bromine atom is replaced by a nucleophile, computational methods can be used to model the step-by-step mechanism. This would involve locating the transition state structure for the formation of the Meisenheimer complex (a key intermediate) and calculating its activation energy. The calculated energy barrier provides a quantitative measure of the reaction rate. researchgate.net

These studies can also shed light on the regioselectivity of reactions. For instance, in reactions where multiple sites on the pyridine ring could be functionalized, comparing the activation energies for each possible pathway can predict the major product. acs.org Isotopic labeling studies, both experimental and computational, can further validate the proposed mechanisms.

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 | +15.2 | Formation of the Meisenheimer complex |

| Intermediate | -5.7 | Meisenheimer complex |

| Transition State 2 | +10.8 | Expulsion of the bromide ion |

| Products | -12.3 | Substituted product + Bromide ion |

Note: These values are hypothetical and for illustrative purposes.

In Silico Modeling for Catalyst and Ligand Design

In silico modeling plays a crucial role in the rational design of catalysts and ligands for reactions involving this compound. nih.gov Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed to predict the efficacy of potential catalysts and ligands before their synthesis, saving significant time and resources. nih.govauctoresonline.org

In the context of transition-metal-catalyzed cross-coupling reactions, for example, molecular docking can be used to simulate the interaction of this compound and a coupling partner with the active site of a metal catalyst. These simulations can predict the binding affinity and the geometry of the complex, providing insights into the catalytic activity. This information can then be used to design more efficient ligands that enhance the catalyst's performance.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. nih.gov For a catalytic reaction involving derivatives of this compound, a QSAR model could be developed to correlate properties like electronic parameters (e.g., Hammett constants) or steric parameters (e.g., Taft constants) of different substituents with the observed reaction yield or rate. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more effective substrates or ligands.

Table 3: Hypothetical QSAR Model for a Catalyzed Reaction

Reaction Yield = 0.65 * σp + 0.23 * Es - 0.11 * logP + 2.54

| Descriptor | Coefficient | Significance |

| σp (Hammett constant) | 0.65 | Electronic effects of substituents |

| Es (Taft steric parameter) | 0.23 | Steric effects of substituents |

| logP (Partition coefficient) | -0.11 | Hydrophobicity of the molecule |

Note: This equation and the coefficients are hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms for 3 Bromo 4 Propylpyridine

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances. For a molecule like 3-Bromo-4-propylpyridine, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

Current synthetic strategies for producing substituted pyridines often involve multi-step sequences that may generate significant waste. While specific sustainable routes for this compound are not yet established in the literature, promising research in the broader field of pyridine (B92270) synthesis points towards several potential avenues. One such approach is the utilization of transition-metal-catalyzed C-H activation. organic-chemistry.orgasdlib.orgnih.govvapourtec.com This strategy allows for the direct functionalization of the pyridine ring, bypassing the need for pre-functionalized starting materials and thus improving atom economy. For instance, a hypothetical sustainable synthesis could involve the direct C-H propylation of a 3-bromopyridine (B30812) precursor, catalyzed by a recyclable and non-toxic metal catalyst.

Another promising direction is the exploration of one-pot synthesis methodologies. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps, leading to a more sustainable process. google.com Research into novel cycloaddition reactions or condensation pathways that can directly assemble the this compound core from simple, readily available starting materials would represent a significant advancement in its sustainable production.

The table below outlines potential starting materials and key principles for developing sustainable synthetic routes for this compound.

| Starting Material | Key Principle | Potential Advantages |

| 3-Bromopyridine | Direct C-H Propylation | High atom economy, reduced number of steps |

| Substituted Dienes and Nitriles | [4+2] Cycloaddition | Convergent synthesis, potential for diversity |

| Simple Aldehydes, Amines, and Alkynes | Multi-component Reaction | High efficiency, operational simplicity |

Exploration of Unconventional Reactivity Modes

The bromine atom and the propyl group on the pyridine ring of this compound offer multiple sites for chemical modification. Future research is expected to move beyond classical substitution and cross-coupling reactions to explore more unconventional reactivity modes, unlocking new chemical space and enabling the synthesis of novel derivatives.

One area of significant interest is the use of photoredox catalysis. This technique utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve through traditional thermal methods. For this compound, photoredox catalysis could be employed to activate the C-Br bond for novel coupling reactions or to functionalize the propyl side chain through radical-mediated processes.

Furthermore, the strategic use of the pyridine nitrogen atom as a directing group in transition-metal-catalyzed reactions offers a powerful tool for regioselective functionalization. asdlib.orgnih.govvapourtec.com This approach could enable the selective modification of the C-H bonds at other positions of the pyridine ring, leading to the synthesis of polysubstituted pyridine derivatives with high precision. The exploration of metallaphotoredox catalysis, which combines the advantages of both transition metal and photoredox catalysis, could also open up new avenues for the functionalization of this compound.

The following table summarizes potential unconventional reactivity modes and their synthetic utility for this compound.

| Reactivity Mode | Potential Transformation | Synthetic Utility |

| Photoredox Catalysis | C-Br bond activation, side-chain functionalization | Access to novel coupling partners and derivatives |

| Directed C-H Functionalization | Regioselective modification of the pyridine ring | Synthesis of complex, polysubstituted pyridines |

| Metallaphotoredox Catalysis | Novel cross-coupling and functionalization reactions | Mild reaction conditions, unique reactivity |

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

The development of efficient and well-understood chemical processes relies heavily on the ability to monitor reactions in real-time and accurately characterize the resulting products. For the synthesis and subsequent reactions of this compound, the application of advanced analytical methodologies will be crucial for process optimization and quality control.

Process Analytical Technology (PAT) is a paradigm that aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes. The in-situ monitoring of reactions involving this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide valuable kinetic and mechanistic information, allowing for precise control over reaction parameters.

For the detailed characterization of this compound and its derivatives, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. asdlib.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and quantifying the components of complex reaction mixtures. For more detailed structural elucidation, the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) can provide unambiguous structural information on isolated products and even intermediates.

The table below highlights advanced analytical methodologies and their specific applications in the context of this compound research.

| Analytical Methodology | Application | Information Gained |

| In-situ FTIR/Raman Spectroscopy | Real-time reaction monitoring | Reaction kinetics, intermediate detection, endpoint determination |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Product purity analysis, byproduct identification | Separation and identification of volatile components |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of reaction mixtures and final products | Separation, identification, and quantification of non-volatile components |

| Liquid Chromatography-NMR (LC-NMR) | Structural elucidation of complex mixtures | Unambiguous structure determination of isolated compounds |

常见问题

Q. What are the optimal synthetic routes for 3-Bromo-4-propylpyridine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves halogenation or coupling reactions. For example, microwave-assisted Suzuki-Miyaura cross-coupling has been demonstrated using this compound as a reactant with boronic acid derivatives, achieving high efficiency under controlled conditions (140°C, 5 minutes, Pd catalyst) . Traditional methods may employ bromination of pre-functionalized pyridines, where steric effects from the propyl group can influence regioselectivity. Key factors affecting yield include:

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer: Combined spectroscopic and computational methods are critical:

- NMR : H and C NMR can distinguish between bromine and propyl substituents via characteristic shifts (e.g., deshielding of adjacent protons).

- X-ray Diffraction (XRD) : Resolves molecular geometry and confirms substitution patterns.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What are the dominant chemical reactivity patterns of this compound?

Answer: The bromine atom serves as a leaving group, enabling:

- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines or alkoxides under basic conditions.

- Cross-Coupling Reactions : Suzuki, Stille, or Buchwald-Hartwig couplings for C–C or C–N bond formation.

- Cyclization : Intramolecular reactions to form fused heterocycles (e.g., imidazopyridines) .

Advanced Research Questions

Q. How does steric hindrance from the propyl group influence regioselectivity in further functionalization?

Answer: The 4-propyl group creates steric bulk, directing electrophilic attacks to the less hindered C2 or C5 positions. For example:

- Halogenation : N-Bromosuccinimide (NBS) in acetonitrile selectively brominates meta to the propyl group.

- Coupling Reactions : Larger ligands (e.g., XPhos) mitigate steric effects in Pd-mediated couplings .

Data Contradiction Note: Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice, requiring controlled comparative studies .

Q. What computational strategies are used to predict the electronic properties of this compound derivatives?

Answer:

- DFT/Molecular Dynamics : Models charge distribution and reactivity sites (e.g., Fukui indices for electrophilicity).

- Docking Studies : Evaluates binding affinity in biological targets (e.g., enzyme active sites).

- Solvent Effect Simulations : COSMO-RS predicts solubility and stability in different media .

Q. How can contradictions in reported reaction yields or purity be resolved methodologically?

Answer:

- Reproducibility Protocols : Standardize reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and analytical techniques (HPLC vs. GC-MS).

- Batch Analysis : Compare multiple synthetic batches using Certificates of Analysis (COA) for purity validation .

Critical Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。